Structural Differentiation Through 5-Bromo-Furan Halogen Bonding Capability
The 5-bromo substituent on the furan ring of the target compound introduces a σ-hole that can engage in halogen bonding with backbone carbonyls or side-chain residues in kinase ATP-binding sites, a structural feature absent in the des-bromo analog N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide. [1] Quantum mechanical calculations for brominated heteroarenes indicate a halogen bond strength contribution of approximately −2.0 to −3.5 kcal/mol, which can translate into a 10- to 100-fold enhancement in binding affinity compared to non-halogenated counterparts in optimized contexts. [2]
| Evidence Dimension | Halogen bonding capability of 5-bromo-furan moiety |
|---|---|
| Target Compound Data | 5-bromo substituent present (σ-hole donor) |
| Comparator Or Baseline | Des-bromo analog (N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide): no halogen bond donor |
| Quantified Difference | Estimated ΔΔG of −2.0 to −3.5 kcal/mol from halogen bonding (class-level inference) |
| Conditions | Quantum mechanical calculations; general kinase ATP-site context |
Why This Matters
Procurement of the brominated compound is essential for projects requiring halogen-bonding interactions, as the des-bromo analog cannot provide this specific binding contribution.
- [1] Wilcken, R.; Zimmermann, M. O.; Lange, A.; Joerger, A. C.; Boeckler, F. M. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. J. Med. Chem. 2013, 56, 1363–1388. View Source
- [2] Lu, Y.; Shi, T.; Wang, Y.; Yang, H.; Yan, X.; Luo, X.; Jiang, H.; Zhu, W. Halogen bonding—a novel interaction for rational drug design? J. Med. Chem. 2009, 52, 2854–2862. View Source
